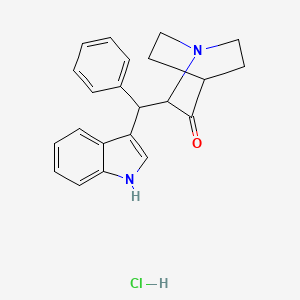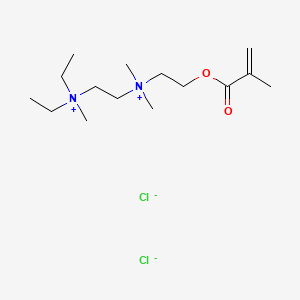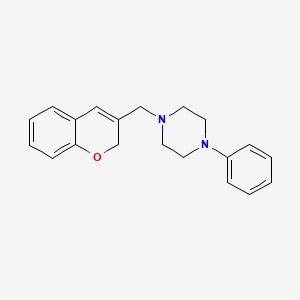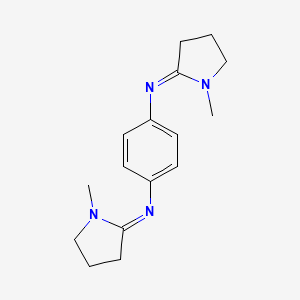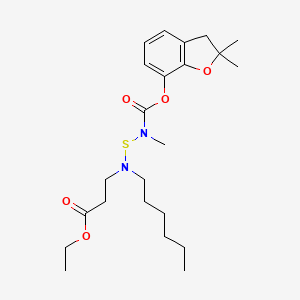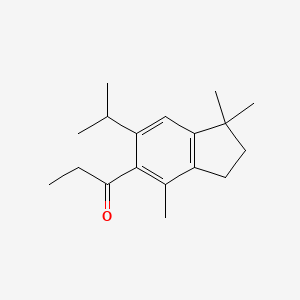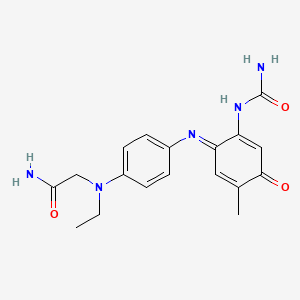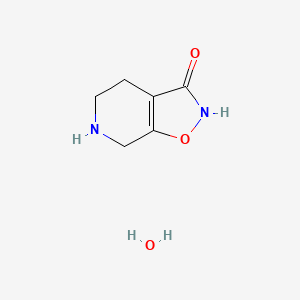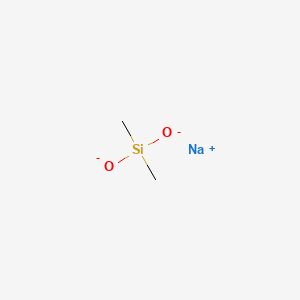
Silanediol, dimethyl-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanediol, dimethyl-, disodium salt: is a chemical compound with the formula (CH₃)₂Si(ONa)₂ It is a derivative of dimethylsilanediol, where the hydroxyl groups are replaced by sodium ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of silanediol, dimethyl-, disodium salt typically involves the reaction of dimethylsilanediol with sodium hydride. The reaction is carried out in an anhydrous solvent, such as tetrahydrofuran, under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature until the reaction is complete, which is indicated by the cessation of hydrogen gas evolution .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing techniques. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The product is typically purified by filtration and washing with anhydrous solvents to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Silanediol, dimethyl-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanediol derivatives with different oxidation states.
Reduction: It can be reduced to form silane derivatives.
Substitution: The sodium ions can be substituted with other metal ions or organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or metal halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Silanediol derivatives with higher oxidation states.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: Silanediol, dimethyl-, disodium salt is used as a precursor in the synthesis of various organosilicon compounds. It is also used as a catalyst in certain polymerization reactions.
Biology: In biological research, this compound is used to study the interactions between silicon-based compounds and biological systems. It is also used in the development of silicon-based biomaterials.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. It is also used in the manufacture of high-performance materials for electronics and aerospace applications .
Mecanismo De Acción
The mechanism of action of silanediol, dimethyl-, disodium salt involves its ability to form stable complexes with various molecules. The sodium ions can interact with other ions or molecules, facilitating various chemical reactions. The silicon atom in the compound can also participate in bonding interactions, making it a versatile compound for various applications .
Comparación Con Compuestos Similares
Dimethylsilanediol: The parent compound of silanediol, dimethyl-, disodium salt.
Diphenylsilanediol: A similar compound where the methyl groups are replaced with phenyl groups.
Trimethylsilanol: A related compound with three methyl groups attached to the silicon atom.
Uniqueness: this compound is unique due to the presence of sodium ions, which impart different chemical properties compared to its parent compound and other similar compounds. This makes it particularly useful in applications where ionic interactions are important.
Propiedades
Número CAS |
18090-13-6 |
|---|---|
Fórmula molecular |
C2H6NaO2Si- |
Peso molecular |
113.14 g/mol |
Nombre IUPAC |
sodium;dimethyl(dioxido)silane |
InChI |
InChI=1S/C2H6O2Si.Na/c1-5(2,3)4;/h1-2H3;/q-2;+1 |
Clave InChI |
YLTMILSYXJOYKD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)([O-])[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



